1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane
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Overview
Description
1,4,9-Trioxadispiro[4.2.4.2]tetradecane is a chemical compound with the molecular formula C10H16O4. It is a member of the spiroketal family, characterized by its unique structure featuring two spiro-connected tetrahydrofuran rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Trioxadispiro[4.2.4.2]tetradecane typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the intermediate 1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to further reaction with formaldehyde and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for 1,4,9-Trioxadispiro[424 the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,4,9-Trioxadispiro[4.2.4.2]tetradecane can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro centers, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spiroketals.
Scientific Research Applications
1,4,9-Trioxadispiro[4.2.4.2]tetradecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,9-Trioxadispiro[4.2.4.2]tetradecane involves its interaction with various molecular targets and pathways. The compound’s spiroketal structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and material science applications. Additionally, its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane: Similar in structure but contains an additional oxygen atom, which may influence its reactivity and applications.
1,4,10-Trioxadispiro[4.2.4.2]tetradecane: Another spiroketal compound with a slightly different arrangement of oxygen atoms.
Uniqueness
1,4,9-Trioxadispiro[4.2.4.2]tetradecane is unique due to its specific arrangement of spiro-connected tetrahydrofuran rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4,9,12-trioxadispiro[4.2.48.25]tetradecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-10(12-7-1)3-5-11(6-4-10)13-8-9-14-11/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPLQXRPFJXSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3(CC2)OCCO3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535555 |
Source
|
Record name | 1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65682-31-7 |
Source
|
Record name | 1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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